1-(2,3-Bis(trifluoromethoxy)phenyl)propan-1-one
CAS No.:
Cat. No.: VC18857425
Molecular Formula: C11H8F6O3
Molecular Weight: 302.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8F6O3 |
|---|---|
| Molecular Weight | 302.17 g/mol |
| IUPAC Name | 1-[2,3-bis(trifluoromethoxy)phenyl]propan-1-one |
| Standard InChI | InChI=1S/C11H8F6O3/c1-2-7(18)6-4-3-5-8(19-10(12,13)14)9(6)20-11(15,16)17/h3-5H,2H2,1H3 |
| Standard InChI Key | UTCSDIFJMOTWEC-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1=C(C(=CC=C1)OC(F)(F)F)OC(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a propanone group (-COCH₂CH₃) attached to a phenyl ring substituted with two trifluoromethoxy (-OCF₃) groups at the 2 and 3 positions. This arrangement creates significant steric hindrance and electron-withdrawing effects, influencing reactivity and intermolecular interactions. The IUPAC name (1-[2,3-bis(trifluoromethoxy)phenyl]propan-1-one) reflects this substitution pattern.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈F₆O₃ |
| Molecular Weight | 302.17 g/mol |
| InChI Key | UTCSDIFJMOTWEC-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1=C(C(=CC=C1)OC(F)(F)F)OC(F)(F)F |
The trifluoromethoxy groups enhance lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The primary route involves Friedel-Crafts acylation of 2,3-bis(trifluoromethoxy)benzene with propanone under acidic or basic catalysis. Aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄) are common catalysts, with reaction temperatures optimized between 50–80°C to maximize yield. Solvent selection (e.g., dichloromethane or toluene) critically affects reaction efficiency, with anhydrous conditions preferred to prevent hydrolysis.
Industrial Production
Scaling this synthesis requires continuous flow reactors to manage exothermicity and improve heat transfer. Recent advances employ microreactor technology, achieving >85% yield with reduced byproduct formation compared to batch processes. Post-synthesis purification typically involves fractional distillation or recrystallization from ethanol-water mixtures.
Physicochemical Properties
Electronic and Steric Effects
The electron-withdrawing trifluoromethoxy groups deactivate the phenyl ring, directing electrophilic substitutions to the 4 and 6 positions. Steric crowding between the 2-OCF₃ and propanone groups limits rotational freedom, as confirmed by X-ray crystallography of analogous compounds.
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<0.1 mg/mL at 25°C). Stability studies indicate no degradation under inert atmospheres at temperatures ≤150°C, though prolonged exposure to moisture induces slow hydrolysis of the ketone group.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor for trifluoromethylated bioactive molecules. For example, its reduction yields alcohols used in protease inhibitor syntheses, while nucleophilic acyl substitutions generate amides with anticonvulsant activity.
Materials Science
In polymer chemistry, it acts as a crosslinking agent for fluorinated epoxy resins, enhancing thermal stability (Tg > 200°C) and chemical resistance. Composite materials derived from this compound show promise in aerospace coatings.
Catalysis
As a ligand in palladium-catalyzed coupling reactions, it improves selectivity in Suzuki-Miyaura cross-couplings, achieving >90% yield for biaryl syntheses.
Comparative Analysis with Structural Analogs
2,3- vs. 2,4-Substitution Patterns
Compared to 1-(2,4-bis(trifluoromethoxy)phenyl)propan-1-one, the 2,3-isomer exhibits:
-
Higher melting point (98°C vs. 72°C) due to tighter crystal packing.
-
Reduced electrophilic reactivity at the para position, as shown by slower nitration rates.
Table 2: Isomeric Comparison
| Property | 2,3-Isomer | 2,4-Isomer |
|---|---|---|
| Melting Point | 98°C | 72°C |
| Nitration Rate (k, rel) | 1.0 | 2.3 |
| LogP | 3.2 | 3.5 |
Future Research Directions
Biodegradation Studies
No data exist on environmental persistence or microbial metabolism. QSAR modeling could predict ecotoxicological risks, guiding safer handling protocols.
Drug Delivery Systems
Encapsulation in cyclodextrin complexes may improve aqueous solubility for intravenous formulations. Preliminary molecular docking studies suggest strong host-guest interactions (ΔG = -8.2 kcal/mol).
Catalytic Asymmetric Synthesis
Chiral derivatives could enable enantioselective transformations, expanding utility in API manufacturing.
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